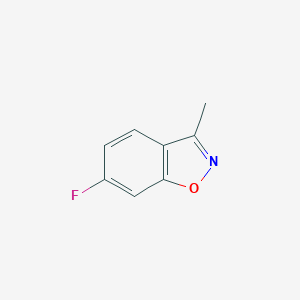

6-Fluoro-3-methyl-1,2-benzoxazole

概要

説明

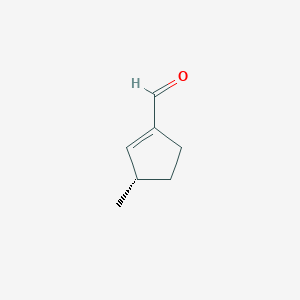

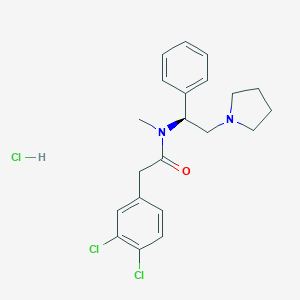

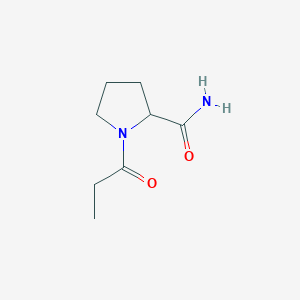

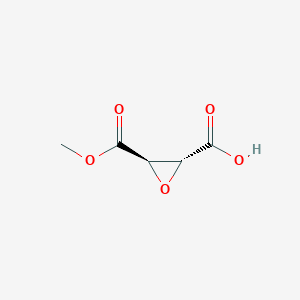

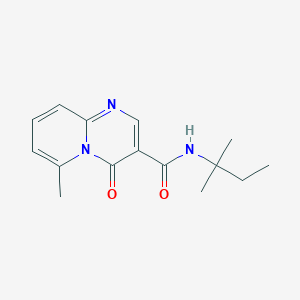

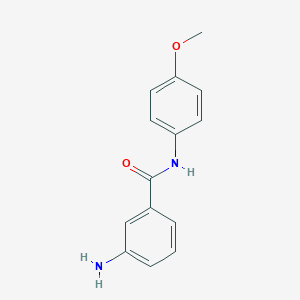

6-Fluoro-3-methyl-1,2-benzoxazole is an organic compound with the chemical structural formula C8H6FNO and a molecular weight of 151.14 g/mol . It is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .

Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The IR spectrum shows peaks at 3208 (C–H str., aromatic), 1454 (C=C str., aromatic), 1657 (C=N, N=CH str.), 1238 (C–N str.), 704 (C–S str., CH2S), 1158 (C–O–C str. of oxazole), 1625 (CONH str., amide), 3002 (C–H str., –OCH3) .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

6-Fluoro-3-methyl-1,2-benzoxazole has a density of 1.189 g/mL at 25 °C (lit.), a boiling point of 204-205 °C (lit.), a flashing point of 190°F, a vapor pressure of 0.351mmHg at 25°C, and a refractive index of n20/D 1.521 (lit.) .科学的研究の応用

Antibacterial Agents

6-Fluoro-3-methyl-1,2-benzoxazole derivatives have been explored for their potential as antibacterial agents. A study demonstrated the synthesis of these derivatives and their subsequent testing against Staphylococcus aureus . One of the compounds showed antibacterial effects at a concentration of 50 μg per well . This suggests that with further optimization, these compounds could be developed into new antibacterial drugs to combat resistant strains of bacteria.

Alzheimer’s Disease Treatment

N-Benzylpiperidine benzisoxazole derivatives, which can be synthesized from 6-Fluoro-3-methyl-1,2-benzoxazole, are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE). AChE inhibitors are used in the treatment of Alzheimer’s disease, indicating that this compound could serve as a starting point for developing new treatments for this condition .

Antipsychotic Medication Intermediates

The compound is an important intermediate in the synthesis of paliperidone , which is the primary active metabolite of the antipsychotic drug risperidone. This highlights its role in the pharmaceutical industry for producing medications that manage symptoms of schizophrenia and bipolar disorder .

Synthetic Organic Chemistry

6-Fluoro-3-methyl-1,2-benzoxazole serves as a versatile starting material in synthetic organic chemistry. It can undergo various reactions to produce a wide range of derivatives with potential pharmacological activities. Its reactivity and the ability to introduce various substituents make it a valuable compound for drug discovery and development .

Cancer Research

Benzoxazole derivatives, including those derived from 6-Fluoro-3-methyl-1,2-benzoxazole, have been found to exhibit anticancer activities. This makes them interesting candidates for cancer research, where they could be used to develop new chemotherapeutic agents .

Development of Serotonergic and Dopaminergic Agents

Isoxazole derivatives, such as those obtained from 6-Fluoro-3-methyl-1,2-benzoxazole, have shown affinity for serotonergic and dopaminergic receptors. This property can be harnessed to create new drugs that target these neurotransmitter systems, potentially treating conditions like depression, anxiety, and Parkinson’s disease .

作用機序

Target of Action

6-Fluoro-3-methyl-1,2-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Biochemical Pathways

Benzoxazole derivatives have been known to affect a wide range of metabolic pathways and cellular processes in cancer pathology .

Pharmacokinetics

The limitations associated with antimicrobial agents, including 6-fluoro-3-methyl-1,2-benzoxazole, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Result of Action

One of the synthesized compounds showed antibacterial effect against staphylococcus aureus (mtcc 3160) at a concentration of 50 μg per well .

Action Environment

The design and development of new drugs with potential antimicrobial activity, including 6-fluoro-3-methyl-1,2-benzoxazole, are needed to improve the quality of life and open a window for exploring many areas of medicine .

特性

IUPAC Name |

6-fluoro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCUAJRDGGWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621050 | |

| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-methyl-1,2-benzoxazole | |

CAS RN |

117933-03-6 | |

| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)